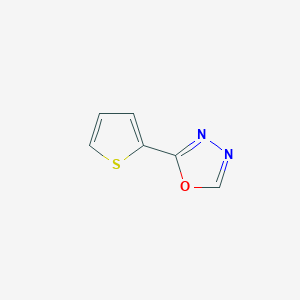
1,1-dioxo-N-phenylthiolan-3-amine
Descripción general
Descripción
“1,1-dioxo-N-phenylthiolan-3-amine” is a heterocyclic organic compound with the molecular formula C₁₀H₁₃NO₂S and a molecular weight of 211.281 . It is also known by the IUPAC name (3S)-1,1-dioxo-N-phenylthiolan-3-amine . The compound has a boiling point of 448.6ºC at 760mmHg and a density of 1.318g/cm³ .
Molecular Structure Analysis
Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom . In the case of “this compound”, the nitrogen atom is bonded to a phenyl group and a thiolan group, making it a secondary amine .
Physical And Chemical Properties Analysis
As mentioned earlier, “this compound” has a molecular weight of 211.281, a boiling point of 448.6ºC at 760mmHg, and a density of 1.318g/cm³ . It also has a flash point of 225.1ºC .
Aplicaciones Científicas De Investigación
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) have shown efficacy in mineralizing nitrogen-containing compounds, enhancing overall treatment schemes. These processes are crucial for degrading resistant nitrogen-containing amino and azo compounds commonly used in textile, agricultural, and chemical industries. AOPs, including ozone and Fenton processes, have been identified as highly reactive towards most amines, dyes, and pesticides. The degradation mechanisms often involve specific attacks on N atoms, with the efficacy being sensitive to process parameters like pH, initial concentration, and treatment time. Hybrid methods under optimized conditions have been demonstrated to yield synergistic effects, making them tailored solutions for specific effluents (Bhat & Gogate, 2021).
Epoxy Cure Mechanisms
The cure mechanisms of epoxy resins, such as diglycidyl ether of bisphenol A (DGEBA) with diethanolamine (DEA), involve an adduct-forming reaction followed by a gelation reaction. Understanding these mechanisms is essential for optimizing epoxy formulations used in various applications, from coatings to composites. The kinetics and the influence of temperature on these reactions have been thoroughly investigated, providing insights into the optimized curing processes for epoxy resins (McCoy et al., 2016).
Reductive Amination
Reductive amination processes, where aldehydes or ketones react with amines or ammonia in the presence of a reducing agent, are fundamental in synthesizing primary, secondary, and tertiary alkyl amines. These amines are key functional groups in pharmaceuticals, agrochemicals, and materials. The use of hydrogen as a reducing agent is particularly attractive for large-scale productions due to its cost-effectiveness and availability. Recent advancements in catalysts, especially those based on earth-abundant metals, have significantly improved the efficiency of these reactions (Irrgang & Kempe, 2020).
Amine-functionalized Materials
Amine-functionalized metal-organic frameworks (MOFs) have garnered attention for their potential applications in CO2 capture, catalysis, and as membranes for gas separation. The basic amino functionalities in these MOFs offer strong interactions with CO2, making them ideal for low-pressure CO2 sorption applications. The synthesis, structure, and properties of amine-functionalized MOFs, along with their applications, have been extensively reviewed, highlighting the versatility and potential of these materials in addressing environmental and energy-related challenges (Lin, Kong, & Chen, 2016).
Propiedades
IUPAC Name |
1,1-dioxo-N-phenylthiolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-14(13)7-6-10(8-14)11-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIRRCNOGXPKCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387622 | |
| Record name | 3-Anilino-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35889-69-1 | |
| Record name | 3-Anilino-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]-](/img/structure/B3051685.png)









![N-[(2-methoxynaphthalen-1-yl)methyl]-2-phenylethanamine](/img/structure/B3051703.png)